molecular formula C16H18N4O3S B2515658 2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide CAS No. 1257549-83-9

2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B2515658
CAS No.: 1257549-83-9
M. Wt: 346.41
InChI Key: KFNJNZYZRUDEGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2-oxoimidazolidin-1-yl core linked to a 2-methoxyphenyl group and an acetamide bridge terminating in a 5-methyl-1,3-thiazol-2-yl moiety. Its molecular formula is C₁₈H₂₀N₄O₃S (molecular weight: ~380.45 g/mol, inferred from structural analogs ).

Properties

IUPAC Name

2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-11-9-17-15(24-11)18-14(21)10-19-7-8-20(16(19)22)12-5-3-4-6-13(12)23-2/h3-6,9H,7-8,10H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNJNZYZRUDEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)CN2CCN(C2=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactionsThe thiazole moiety is then synthesized separately and coupled with the imidazolidinone intermediate under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce hydroxylated compounds. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C16H18N4O3SC_{16}H_{18}N_{4}O_{3}S, indicating the presence of multiple functional groups that may contribute to its biological activity. The structural components include:

  • Imidazolidinone ring : This moiety is known for its role in various biological activities.
  • Thiazole group : Often associated with antimicrobial and anti-inflammatory properties.
  • Methoxyphenyl substituent : This group can enhance lipophilicity and potentially improve bioavailability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing thiazole and imidazolidinone moieties. For instance, derivatives similar to 2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study Example :
A study published in a peer-reviewed journal demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing promising results compared to standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anticancer Properties

The imidazolidinone structure has been linked to anticancer activity in several compounds. Research indicates that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study Example :
In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with the compound resulted in reduced cell viability. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells.

Cell LineIC50 (µM)
HeLa15
MCF-720

Anti-inflammatory Effects

Compounds featuring thiazole rings are often investigated for their anti-inflammatory properties. Preliminary studies suggest that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits for conditions like arthritis or inflammatory bowel disease.

Mechanism of Action

The mechanism of action of 2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The thiazole ring is known to participate in various biochemical pathways, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Core Heterocyclic Modifications

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reference
Target Compound 2-Oxoimidazolidin-1-yl 2-Methoxyphenyl, 5-methylthiazol-2-yl ~380.45
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Thiazole 2,4-Difluorophenyl 298.72
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Acetamide-Thiazole 2,6-Dichlorophenyl 299.17
N-(3-Chloro-2-methylphenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2,4-dimethylphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetamide Thioxo-imidazolidinyl 3,4-Dimethoxyphenyl, 2,4-dimethylphenyl 566.11

Key Observations :

  • Bioisosteric Replacements: The target compound’s 2-oxoimidazolidin-1-yl core differs from thiazolidinone (e.g., ’s sulfonyl-thiazolidinone) and thioxo-imidazolidinyl () analogs. The oxo group enhances hydrogen bonding compared to thioxo or sulfonyl groups .
  • Aromatic Substitutions : The 2-methoxyphenyl group in the target compound may improve solubility and binding affinity relative to electron-withdrawing substituents (e.g., chloro, fluoro) in analogs .

Acetamide Linker Variations

Compound Name Acetamide Substituent Biological Relevance Reference
Target Compound 5-Methyl-1,3-thiazol-2-yl Potential antimicrobial activity
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Bromophenyl-thiazole Enhanced steric bulk for target inhibition
N-Allyl-2-(2-((2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide Hydroxymethyl-imidazole Improved solubility

Key Observations :

  • The 5-methylthiazol-2-yl group in the target compound balances lipophilicity and hydrogen-bonding capacity, whereas bulkier substituents (e.g., bromophenyl in 9c) may hinder membrane permeability .
  • Hydrophilic groups (e.g., hydroxymethyl in ) enhance solubility but may reduce bioavailability .

Physicochemical Data

Property Target Compound 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
Melting Point Not reported 489–491 K Not reported
Solubility Moderate* Low (due to dichlorophenyl) Moderate (fluorine substituents)
LogP (estimated) ~2.5 ~3.1 ~2.8

*Inferred from methoxy and thiazole groups.

Biological Activity

The compound 2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide , identified by its CAS number 1257551-78-2 , has gained attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H17N5O3SC_{15}H_{17}N_{5}O_{3}S with a molecular weight of 347.4 g/mol . Its structure combines an imidazolidinone ring with a thiazole moiety, which is significant for its biological activity.

PropertyValue
CAS Number1257551-78-2
Molecular FormulaC₁₅H₁₇N₅O₃S
Molecular Weight347.4 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Imidazolidinone Ring : Reacting 2-methoxybenzaldehyde with glycine to form an intermediate Schiff base, which is cyclized to yield the imidazolidinone.
  • Thiazole Formation : Synthesized by reacting thiosemicarbazide with acetic anhydride, followed by cyclization.
  • Coupling Reaction : The final step involves coupling the imidazolidinone and thiazole intermediates using EDCI under mild conditions.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound using in vitro assays against various cancer cell lines. The National Cancer Institute (NCI) Developmental Therapeutics Program protocols were employed to assess its efficacy.

Findings from NCI Screening:

  • The compound exhibited low cytotoxicity across multiple cancer cell lines, with notable sensitivity observed in leukemia (K-562, SR), colon cancer (HCT-15), and melanoma (SK-MEL-5) cell lines.
Cancer TypeCell LineSensitivity Level
LeukemiaK-562Sensitive
Colon CancerHCT-15Slightly Sensitive
MelanomaSK-MEL-5Slightly Sensitive

These results suggest that while the compound may not be broadly effective as an anticancer agent, it shows potential for specific types of cancers .

The biological activity of this compound is believed to involve interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It potentially influences pathways related to inflammation and apoptosis, contributing to its anticancer effects .

Case Studies

  • In Vitro Studies : A study conducted on a panel of approximately sixty cancer cell lines demonstrated that the compound had a selective effect on certain leukemia lines, indicating a possible pathway for further research into targeted therapies .
  • Comparative Analysis : In comparison to other compounds within similar structural classes, this compound showed lower overall cytotoxicity but highlighted a promising profile for specific cancers, warranting further investigation into its mechanism and potential modifications to enhance efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via multi-step reactions involving coupling of imidazolidinone and thiazole moieties. Key steps include:

  • Use of chloroacetyl chloride or similar reagents for acetamide bond formation (e.g., reflux in acetic acid or DMF with potassium carbonate as a base) .
  • Purification via recrystallization (ethanol, pet-ether) or column chromatography.
  • Intermediate characterization by TLC monitoring , melting point analysis , IR (to confirm carbonyl and amide groups), and NMR (¹H/¹³C for structural elucidation) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology :

  • Elemental analysis (C, H, N) to confirm stoichiometry .
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight verification.
  • X-ray crystallography (if crystalline) to resolve 3D conformation, though this is less common due to synthesis complexity .

Q. What are the primary spectroscopic techniques used to distinguish this compound from structurally similar derivatives?

  • Methodology :

  • ¹H NMR : Focus on unique proton environments, such as the 2-methoxyphenyl group (δ ~3.8 ppm for OCH₃) and thiazole protons (δ ~7.0–7.5 ppm) .
  • ¹³C NMR : Identification of carbonyl (C=O, δ ~165–175 ppm) and imidazolidinone ring carbons .
  • IR : Stretching frequencies for amide (N–H ~3300 cm⁻¹, C=O ~1680 cm⁻¹) and methoxy groups (C–O ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate bond angles (e.g., C–N–C in imidazolidinone) and reaction pathways to identify energetically favorable conditions .
  • Molecular docking : Predict binding affinities to biological targets (e.g., enzymes like α-glucosidase) using software like AutoDock .
  • ICReDD’s reaction path search : Combine quantum calculations with experimental data to streamline reaction optimization .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

  • Methodology :

  • Purity verification : Re-analyze batches via HPLC (>95% purity) to rule out impurities affecting bioactivity .
  • Assay standardization : Use consistent in vitro models (e.g., α-glucosidase inhibition assays at pH 6.8) and control compounds (e.g., acarbose) .
  • SAR studies : Modify substituents (e.g., halogenation on phenyl rings) to isolate structure-activity relationships .

Q. How are mechanistic studies designed to elucidate the compound’s mode of action in enzymatic inhibition?

  • Methodology :

  • Kinetic assays : Measure Michaelis-Menten parameters to determine inhibition type (competitive/non-competitive) .
  • Fluorescence quenching : Monitor enzyme-ligand interactions via tryptophan residue fluorescence .
  • Molecular dynamics simulations : Track conformational changes in enzyme active sites upon ligand binding .

Q. What experimental designs are recommended for assessing in vivo toxicity and pharmacokinetics?

  • Methodology :

  • Acute toxicity studies : Administer graded doses (e.g., 50–500 mg/kg) in rodent models (Wistar rats) and monitor survival, organ histopathology, and biochemical markers (ALT, AST) .
  • Pharmacokinetic profiling : Measure plasma concentration-time curves post-IV/oral administration, using LC-MS for quantification .
  • Metabolite identification : Incubate with liver microsomes and analyze via UPLC-QTOF-MS .

Q. How do structural modifications (e.g., substituent variation) impact the compound’s physicochemical and pharmacological properties?

  • Methodology :

  • LogP determination : Use shake-flask or HPLC methods to assess hydrophobicity changes .
  • Thermogravimetric analysis (TGA) : Evaluate thermal stability for formulation development .
  • Bioisosteric replacement : Replace methoxy groups with halogens or methyl groups to enhance binding or solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.